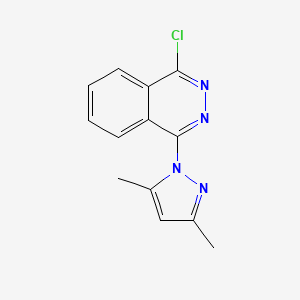

1-氯-4-(3,5-二甲基-吡唑-1-基)-酞嗪

描述

The compound 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a heterocyclic compound that is part of a broader class of phthalazine derivatives. These compounds are of interest due to their potential applications in organic and medicinal chemistry. While the provided papers do not directly discuss 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, they do provide insights into the synthesis, properties, and applications of related phthalazine derivatives.

Synthesis Analysis

The synthesis of phthalazine derivatives can be achieved through various methods. One approach involves a one-pot three-component cyclocondensation reaction using phthalhydrazide, aldehydes, and malononitrile/ethyl cyanoacetate catalyzed by InCl3 under solvent-free conditions, which is noted for its high yields and shorter reaction times . Another method includes the synthesis of 1,3-dihydropyrazolo[3,4,5-de]phthalazines from 4,7-dihalogenated benzalphthalides, with the possibility of obtaining compounds with different substituents through intermediate phthalazin-1-ones . Additionally, a four-component reaction has been developed to synthesize highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates, involving hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and various cyclic anhydrides .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by the presence of the phthalazine moiety fused with other heterocyclic rings such as pyrazole. The structure of these compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and MS . The structural diversity of these compounds allows for the synthesis of a wide range of derivatives with different substituents, which can significantly affect their chemical and physical properties.

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of complex structures . Moreover, the combination of click chemistry with multicomponent reactions has been employed to synthesize triazolylmethyl-substituted phthalazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. For example, the fluorescence characteristics of rare earth complexes of 1,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine have been studied, showing that these properties can vary significantly in different solvents . The solvent-free synthesis methods developed for these compounds also highlight their stability and potential for environmentally benign applications .

科学研究应用

抗抑郁活性

1-氯-4-(3,5-二甲基-吡唑-1-基)-酞嗪及其衍生物显示出潜在的抗抑郁活性。使用小鼠的研究表明,某些衍生物,如 R 121919 和 DMP 696,显着减少了尾部悬吊试验中的不动时间,表明具有抗抑郁样作用,而不会损害一般性运动活动。这些发现支持了这样的理论:非肽类 CRF1 受体拮抗剂(包括某些 1-氯-4-(3,5-二甲基-吡唑-1-基)-酞嗪衍生物)可能具有抗抑郁样活性,并代表治疗抑郁症的一种新型药物治疗策略 (Nielsen, Carey, & Gold, 2004)。

合成和化学结构分析

合成了一系列苯基-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-硫代甲酰胺,并通过红外光谱、1H NMR、13C NMR、质谱和元素分析等多种方法表征了它们的结构。对这些化合物进行了抗抑郁和神经毒性筛选,表明这些结构在医学应用中具有潜在的治疗用途 (Mathew, Suresh, & Anbazhagan, 2014)。

代谢研究

S-三唑并[3,4-a]酞嗪 (Tri-P) 在大鼠中口服时,产生一种更亲脂的代谢物,称为 7-甲硫基 Tri-P。该研究表明肝脏在大鼠中 Tri-P 代谢反应为其 7-甲硫基共轭物中所起的作用,这证明了了解代谢途径对于优化药物疗效和安全性至关重要 (Imamura et al., 2003)。

喹喔啉化合物

喹喔啉及其类似物(在化学上与 1-氯-4-(3,5-二甲基-吡唑-1-基)-酞嗪相关)用作染料、药物和抗生素。它们已因其抗肿瘤特性和作为催化剂配体在各种应用中而被探索。这突出了与 1-氯-4-(3,5-二甲基-吡唑-1-基)-酞嗪相关的化合物的化学多功能性和应用范围 (Pareek & Kishor, 2015)。

属性

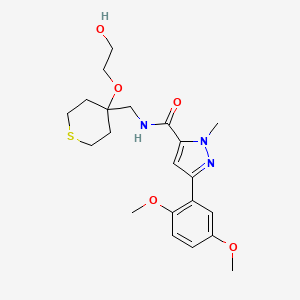

IUPAC Name |

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTBQDBMCZEHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324691 | |

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine | |

CAS RN |

957503-48-9 | |

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)